3-Fluoro-5-hydroxybenzaldehyde
Overview
Description
3-Fluoro-5-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the third position and a hydroxyl group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-5-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the fluorination of 5-hydroxybenzaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile .
Another method involves the use of a halogen exchange reaction, where 5-chlorobenzaldehyde is treated with a fluorinating agent to replace the chlorine atom with a fluorine atom. This reaction can be carried out using reagents like potassium fluoride in the presence of a phase-transfer catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-Fluoro-5-hydroxybenzoic acid.
Reduction: 3-Fluoro-5-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-5-hydroxybenzaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-5-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can act as an inhibitor of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-hydroxybenzaldehyde: Similar structure but with the hydroxyl group at the fourth position.
3,5-Difluorobenzaldehyde: Contains two fluorine atoms at the third and fifth positions.
Uniqueness
3-Fluoro-5-hydroxybenzaldehyde is unique due to the specific positioning of the fluorine and hydroxyl groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for selective interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-fluoro-5-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-6-1-5(4-9)2-7(10)3-6/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFKVITWFGSOHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570732 | |
Record name | 3-Fluoro-5-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1023290-12-1 | |
Record name | 3-Fluoro-5-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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